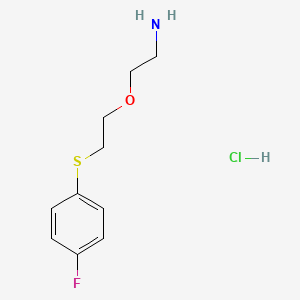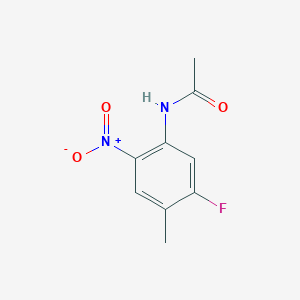
N-(5-Fluoro-4-methyl-2-nitrophenyl)acetamide
Vue d'ensemble
Description
N-(5-Fluoro-4-methyl-2-nitrophenyl)acetamide is an organic chemical compound with the molecular formula C9H9FN2O3 and a molecular weight of 212.18 . It is also known as FMNA. The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for N-(5-Fluoro-4-methyl-2-nitrophenyl)acetamide is 1S/C9H9FN2O3/c1-5-3-9(12(14)15)8(4-7(5)10)11-6(2)13/h3-4H,1-2H3,(H,11,13) . This code provides a detailed description of the molecule’s structure, including the positions of the fluorine, nitro group, and acetamide group.Applications De Recherche Scientifique
Antiviral Activity
N-(5-Fluoro-4-methyl-2-nitrophenyl)acetamide: derivatives have shown promise in antiviral research. Compounds with this structure have been synthesized and tested for their efficacy against a range of RNA and DNA viruses. For instance, certain derivatives have demonstrated inhibitory activity against influenza A and Coxsackie B4 virus, with IC50 values indicating potent antiviral properties .
Anti-inflammatory and Analgesic Activities
Indole derivatives, which share a common structural motif with N-(5-Fluoro-4-methyl-2-nitrophenyl)acetamide , have been reported to exhibit significant anti-inflammatory and analgesic activities. These compounds have been compared with established medications like indomethacin and celecoxib, showing comparable efficacy and lower ulcerogenic indexes .
Antimicrobial Activity
The antimicrobial potential of indole derivatives, including those related to N-(5-Fluoro-4-methyl-2-nitrophenyl)acetamide , is well-documented. These compounds have been explored for their ability to combat various bacterial strains, contributing to the development of new antimicrobial agents .
Antitubercular Agents
Some derivatives of N-(5-Fluoro-4-methyl-2-nitrophenyl)acetamide have been identified as promising antitubercular agents. They have the ability to interfere with iron homeostasis in Mycobacterium tuberculosis, which is crucial for the pathogen’s survival and virulence .
Anticancer Research
Indole derivatives, structurally related to N-(5-Fluoro-4-methyl-2-nitrophenyl)acetamide , have been investigated for their anticancer properties. These compounds can bind with high affinity to multiple receptors, which is beneficial for developing new therapeutic agents targeting various cancer types .
Antioxidant Properties
The antioxidant capacity of indole derivatives is another area of interest. By scavenging free radicals and reducing oxidative stress, these compounds, including N-(5-Fluoro-4-methyl-2-nitrophenyl)acetamide derivatives, could be valuable in treating diseases where oxidative damage is a contributing factor .
Safety and Hazards
Orientations Futures
While specific future directions for research on N-(5-Fluoro-4-methyl-2-nitrophenyl)acetamide are not mentioned in the literature, similar compounds have been studied for their potential applications in various fields, including medicinal chemistry. For instance, furan-based compounds have been investigated as potential anti-tuberculosis candidates .
Mécanisme D'action
Target of Action
It is known that many bioactive aromatic compounds containing similar structures bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Mode of Action
It is suggested that similar compounds interact with their targets, leading to changes in cellular processes . The interaction often involves binding to the target receptor, which can trigger a cascade of biochemical reactions within the cell .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of pathways, leading to diverse biological activities . These activities can range from antiviral to anticancer effects, suggesting that the compound may interact with multiple pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that the compound may have diverse molecular and cellular effects .
Propriétés
IUPAC Name |
N-(5-fluoro-4-methyl-2-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O3/c1-5-3-9(12(14)15)8(4-7(5)10)11-6(2)13/h3-4H,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXBLSMYOFCYCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)NC(=O)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Fluoro-4-methyl-2-nitrophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405173.png)

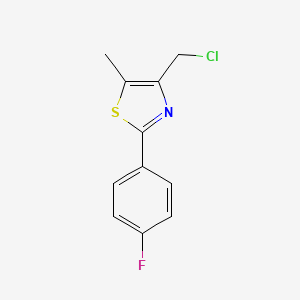
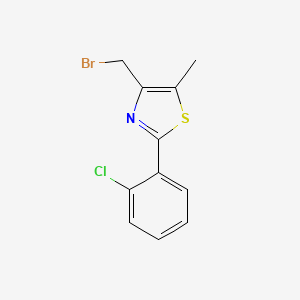
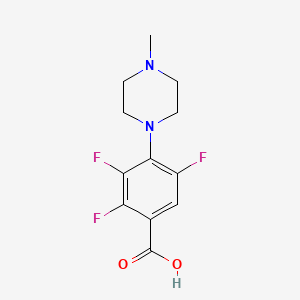



![2-[(3-Fluorophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B1405187.png)
![6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1405189.png)
![6-methoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1405190.png)


